molecular formula C8H12CuO5 B008882 Copper(2+) methacrylate CAS No. 19662-59-0

Copper(2+) methacrylate

Cat. No.: B008882
CAS No.: 19662-59-0
M. Wt: 251.72 g/mol
InChI Key: KNFPRDCOGFJMLP-UHFFFAOYSA-L
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Description

Copper(2+) methacrylate is a coordination complex where Cu²⁺ ions are ligated by methacrylate anions, serving as a versatile precursor and catalyst in advanced scientific research. Typical synthesis involves reactions between copper(II) salts, such as copper sulfate, and methacrylic acid or its derivatives under controlled conditions, often resulting in square planar or octahedral coordination geometries . Key Research Applications & Value: Polymer Science & Catalysis: This compound is a highly effective catalyst in controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP), for synthesizing well-defined copolymers . It also functions as a redox catalyst in organic synthesis and oxidation reactions . Advanced Materials Development: Copper(II) methacrylate is pivotal in creating functional polymers and nanocomposites. It can be incorporated into methacrylic polymers (e.g., poly(MMA-co-MAA)) to generate soluble polymer matrices. Subsequent reduction of these materials allows for the formation of copper nanomaterials, which are applicable in electronic patterns and lithography . Furthermore, it can be adsorbed onto electrospun methacrylic copolymer fibers to create composites with demonstrated antimicrobial properties . Biomedical & Antimicrobial Research: As part of mixed-ligand complexes with N-donor ligands like imidazole or benzimidazole derivatives, it exhibits promising biological activity. Recent studies highlight the antitumor potential of such complexes, which can inhibit the proliferation of cancer cells like murine melanoma (B16) while showing selectivity by not affecting healthy cells in the same concentration range . Other complexes demonstrate moderate antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans . The mechanism of action is often linked to the compound's ability to participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

19662-59-0

Molecular Formula

C8H12CuO5

Molecular Weight

251.72 g/mol

IUPAC Name

copper;2-methylprop-2-enoate;hydrate

InChI

InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2

InChI Key

KNFPRDCOGFJMLP-UHFFFAOYSA-L

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2]

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2]

Other CAS No.

53721-10-1
19662-59-0

Pictograms

Irritant

Related CAS

53721-10-1
19662-59-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:

CuSO4+2CH2=C(CH3)COOH+2NaOHCu(CH2=C(CH3)COO)2+Na2SO4+2H2O\text{CuSO}_4 + 2\text{CH}_2=\text{C(CH}_3)\text{COOH} + 2\text{NaOH} \rightarrow \text{Cu(CH}_2=\text{C(CH}_3)\text{COO)}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O} CuSO4​+2CH2​=C(CH3​)COOH+2NaOH→Cu(CH2​=C(CH3​)COO)2​+Na2​SO4​+2H2​O

The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Reaction Conditions

  • General synthesis : Copper(II) methacrylate reacts with imidazole derivatives (e.g., 2-methyl-, 4-methyl-, 2-ethyl-, and 2-isopropylimidazole) in a 1:2 molar ratio in solvents like methanol, ethanol, or DMF, followed by slow evaporation at room temperature .

  • Product diversity : Five complexes were isolated:

    • [Cu(2-MeIm)₂(Macr)₂] (1 )

    • [Cu(4-MeIm)₂(Macr)₂(H₂O)] (2 )

    • [Cu(2-EtIm)₂(Macr)₂] (3 )

    • [Cu(2-EtIm)₂(Macr)₂]·H₂O (4 )

    • [Cu(2-iPrIm)₂(Macr)₂]·CH₃OH (5 )

Geometric and Structural Insights

ComplexGeometryCoordination Mode of MethacrylateCShM Value
1 Distorted octahedralChelating8.207
2 Square-pyramidalMonodentateN/A
3 Distorted octahedralChelating7.239
4 Distorted octahedralChelating8.176
5 Distorted octahedralChelating8.176
  • Key observation : The position of substituents on imidazole (e.g., 2- vs. 4-methyl) dictates geometry. 4-MeIm induces square-pyramidal geometry due to steric hindrance, while 2-substituted imidazoles favor octahedral coordination .

Electrochemical Behavior

Cyclic voltammetry reveals redox activity in these complexes:

Reduction Peaks

ComplexReduction Potentials (V vs. Ag/AgCl)Assignment
1 -0.42, -0.89Cu(II)/Cu(I), Cu(I)/Cu(0)
2 -0.38, -0.85Cu(II)/Cu(I), Cu(I)/Cu(0)
4 -0.45, -0.92Cu(II)/Cu(I), Cu(I)/Cu(0)
  • Trend : Cathodic shifts in reduction potentials correlate with electron-donating substituents on imidazole ligands .

  • Stabilization : Ligands in 1 , 2 , and 4 stabilize Cu(I) intermediates, evidenced by well-defined reduction peaks .

Supramolecular Interactions

Hydrogen bonding drives the formation of extended networks:

Hydrogen Bond Parameters

ComplexInteractionBond Length (Å)Network Dimensionality
1 O2–N2″2.7821D chains
3 N–O2.65–2.892D layers
4 O–H (H₂O)2.71–2.953D framework
  • Role of solvent : Crystallization solvents (H₂O in 4 , CH₃OH in 5 ) enhance dimensionality by introducing additional H-bond donors .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows stability up to 200–250°C, followed by stepwise decomposition:

ComplexDecomposition Steps (°C)Residual Mass (%)
1 220, 310, 45018.5 (CuO)
2 205, 290, 43020.1 (CuO)
3 235, 325, 46017.8 (CuO)
  • Mechanism : Initial loss of crystallization solvents (e.g., H₂O in 4 ), followed by ligand decomposition and final CuO residue .

Comparative Reactivity with Acrylate Analogues

Copper methacrylate complexes differ from acrylate counterparts:

PropertyMethacrylate ComplexesAcrylate Complexes
Geometric IsomerismTrans (2-MeIm), cis (2-EtIm) Mixed cis/trans isomers
Supramolecular DimensionalityHigher (H-bond-rich) Lower

Scientific Research Applications

Catalytic Applications

Copper(II) methacrylate has shown promise as a catalyst in several chemical reactions. Its ability to facilitate redox reactions makes it an attractive option for organic synthesis.

1.1. Redox Catalysis

Research indicates that Cu(MA)₂ can effectively catalyze oxidation reactions. For instance, studies have demonstrated that copper(II) complexes enhance the production of methyl halides (CH₃Br and CH₃Cl) from organic compounds in the presence of hydrogen peroxide and sunlight, suggesting a photochemical pathway that could be harnessed for environmental applications .

1.2. Polymerization Initiator

Cu(MA)₂ is also utilized in polymer chemistry as an initiator for controlled radical polymerization processes. Its ability to mediate copolymerization reactions allows for the synthesis of diverse polymeric materials with tailored properties .

Materials Science

Copper(II) methacrylate is significant in the development of advanced materials, particularly in the production of composites and coatings.

2.1. Antimicrobial Composites

Recent studies have reported the use of Cu(MA)₂ in creating antimicrobial fibers through electrospinning techniques. These fibers, made from methacrylic acid-methyl methacrylate copolymers, exhibited significant antibacterial properties against pathogens such as Pseudomonas aeruginosa. The fibers demonstrated an adsorption capacity for Cu(II), leading to enhanced antimicrobial activity .

2.2. Modification of Electrodes

Cu(MA)₂-based copolymers have been tested as modifiers for glassy carbon electrodes in electroanalytical applications. The incorporation of copper into the polymer matrix enhances the electrochemical properties, making these materials suitable for sensors and biosensors .

Biomedical Applications

The biological activities of copper complexes have led to their exploration in medical applications, particularly concerning their antimicrobial and anticancer properties.

3.1. Antitumor Activity

Research has highlighted the potential antitumor effects of copper(II) complexes, including those formed with methacrylate ligands. Studies suggest that these complexes can inhibit tumor cell proliferation, making them candidates for further development as therapeutic agents .

3.2. Antimicrobial Properties

Copper(II) methacrylate has been evaluated for its antimicrobial efficacy against various bacteria and fungi. Its incorporation into polymers not only enhances mechanical properties but also imparts significant antimicrobial activity, which is beneficial for medical devices and packaging materials .

Case Studies

StudyFocusFindings
Antitumor PotentialCu(MA)₂ complexes showed promising results in inhibiting tumor cell growth through various mechanisms involving oxidative stress induction.
Methyl Halide ProductionCu(MA)₂ catalyzed the production of CH₃Br and CH₃Cl from soil organic matter under sunlight exposure, indicating its potential environmental impact.
Antimicrobial FibersElectrospun fibers containing Cu(MA)₂ demonstrated effective bacteriostatic activity against Pseudomonas aeruginosa, with a maximum adsorption capacity of 43.70 mg/g for Cu(II).

Mechanism of Action

The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.

Comparison with Similar Compounds

Copper(2+) Hydroxyoxidoborate Clusters

  • Structure : Neutral clusters with Cu²⁺ coordinated to hexaborate(2−) anions, forming 1-D coordination polymers via O–Cu bonds. Extensive hydrogen bonding enhances stability .
  • Synthesis : Self-assembly in aqueous solutions with borate and Cu²⁺-amine complexes, contrasting with Copper(2+) methacrylate’s simpler salt-metathesis routes .

Copper(II) Methacrylate-Imidazole Complexes

  • Bioactivity: Exhibits enhanced antitumor activity (IC₅₀ values < 50 μM) compared to non-imidazole analogs, attributed to ligand-mediated cellular uptake .

Lead(2+) Heptadecanoate

  • Metal Center : Pb²⁺ vs. Cu²⁺ results in higher toxicity and lower biocompatibility.
  • Ligand Effects: The long heptadecanoate chain increases hydrophobicity, limiting aqueous solubility compared to methacrylate’s shorter, more polar ligand .

Zinc Methacrylate

  • Coordination Geometry : Zn²⁺ typically adopts tetrahedral coordination, unlike Cu²⁺’s preference for square planar or octahedral geometries.
  • Applications : Widely used in rubber vulcanization, whereas this compound is prioritized for catalysis and biomedical uses .

Physicochemical Properties

Compound Metal Ligand Type Thermal Stability (°C) Solubility Key Applications
This compound Cu²⁺ Methacrylate 390–900 (decomposition) Polar solvents Polymerization catalysts, antitumor agents
Cu-hydroxyoxidoborate Cu²⁺ Borate/amine >300 (stable) Aqueous Materials science
Lead(2+) heptadecanoate Pb²⁺ Heptadecanoate Not reported Organic solvents Lubricants, stabilizers
Zinc methacrylate Zn²⁺ Methacrylate ~250–400 Moderate Rubber reinforcement

Research Findings and Data

  • Antitumor Activity: this compound-imidazole complexes reduced viability of HeLa cells by 70% at 50 μM, compared to 40% for non-imidazole analogs .
  • Spectroscopic Data : FTIR spectra of this compound show carboxylate C=O stretches at 1,650 cm⁻¹, shifting to 1,610 cm⁻¹ in imidazole derivatives, indicating altered ligand coordination .
  • Thermal Analysis : TGA of this compound reveals mass loss at 390–900°C (31.6% total), corresponding to ligand degradation, while hydroxyoxidoborate clusters retain structural integrity up to 300°C .

Q & A

Q. What are the standard synthetic routes for preparing copper(2+) methacrylate complexes, and how do reaction conditions influence product purity?

this compound is typically synthesized via ligand exchange reactions. A common method involves reacting copper(II) salts (e.g., Cu(NO₃)₂) with methacrylic acid in aqueous or alcoholic media under controlled pH (6–8). For example:

  • Procedure : Mix equimolar Cu(NO₃)₂·3H₂O and sodium methacrylate at 60°C for 2 hours, followed by filtration and recrystallization in ethanol .
  • Key variables : pH adjustments prevent Cu(OH)₂ precipitation, while solvent polarity affects crystallinity. FTIR (C=O stretching at 1650–1700 cm⁻¹) and elemental analysis verify purity .

Q. How do spectroscopic techniques (e.g., FTIR, UV-Vis) characterize this compound’s coordination geometry?

  • FTIR : Methacrylate’s carboxylate group shows asymmetric (νₐₛ(COO⁻) ~1560 cm⁻¹) and symmetric (νₛ(COO⁻) ~1420 cm⁻¹) stretches. Shifts in these bands indicate monodentate vs. bidentate coordination .
  • UV-Vis : d-d transitions in octahedral Cu(II) complexes appear at 600–800 nm (ε ~100 M⁻¹cm⁻¹). Deviations suggest distorted geometries, e.g., square pyramidal in [Cu(4-MeIm)₂(Macr)₂(H₂O)] .

Q. What are the thermal stability profiles of this compound complexes?

Thermogravimetric analysis (TGA) reveals decomposition steps:

Loss of water (50–150°C).

Ligand decomposition (200–400°C).

Residual CuO formation (>500°C).
Complexes with imidazole derivatives (e.g., 2-methylimidazole) exhibit higher stability (ΔT ~300°C) due to strong Cu-N bonding .

Advanced Research Questions

Q. How do structural variations in this compound-imidazole complexes affect their antitumor activity?

  • Structure-Activity Relationship :

    ComplexIC₅₀ (B16 cells, 48h)Coordination Geometry
    [Cu(2-MeIm)₂(Macr)₂]45 µMDistorted octahedral
    [Cu(4-MeIm)₂(Macr)₂(H₂O)]72 µMSquare pyramidal
    • Mechanism : Antiproliferative activity correlates with ROS generation and DNA intercalation. 2-MeIm derivatives show enhanced cellular uptake due to lipophilic methyl groups .

Q. What experimental strategies resolve contradictions in adsorption efficiency data for this compound-based polymers?

  • Case Study : Starch-graft-copolymers with this compound show conflicting adsorption capacities for Cu²⁺ (21.05 mg/g) vs. Pb²⁺ (144.08 mg/g) .
    • Resolution :

Grafting percentage : Higher grafting (75.5%) increases ligand density but may block active sites.

pH dependence : Optimal Pb²⁺ adsorption at pH 5–6 vs. Cu²⁺ at pH 4–5 due to hydrolysis effects.

Competitive ions : Na⁺/Ca²⁺ reduce Cu²⁺ adsorption by 30% but minimally affect Pb²⁺ .

Q. How do crystallographic studies explain the diverse coordination modes of methacrylate ligands in copper complexes?

  • Single-crystal X-ray diffraction reveals:
    • Chelating mode : Methacrylate binds via two oxygen atoms (e.g., [Cu(2-MeIm)₂(Macr)₂]).
    • Monodentate mode : Observed in [Cu(4-MeIm)₂(Macr)₂(H₂O)] due to steric hindrance from 4-MeIm.
    • Supramolecular networks : Hydrogen bonds (O···N = 2.78 Å) and π-π stacking extend 1D chains into 3D frameworks .

Q. What methodological pitfalls arise when comparing this compound’s catalytic activity across studies?

  • Common issues :
    • Substrate specificity : Catalytic efficiency in oxidation reactions varies with substrates (e.g., styrene vs. cyclohexane).
    • Solvent effects : Polar solvents (e.g., acetonitrile) stabilize Cu²⁺ but may inhibit radical intermediates.
    • Counterion interference : Nitrate vs. sulfate anions alter redox potentials (ΔE ~0.2 V) .

Data Contradiction Analysis

  • Example : Conflicting reports on this compound’s cytotoxicity toward healthy cells:
    • Finding : Complexes with 2-isopropylimidazole show selective toxicity (IC₅₀ >200 µM for BJ cells vs. 38 µM for B16 cells).
    • Explanation : Steric bulk in 2-isopropylimidazole reduces non-specific binding to healthy cell membranes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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